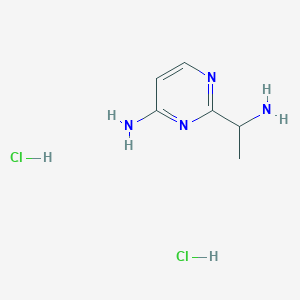
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, also known as AEBP1 inhibitor, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various research areas, including cancer treatment, inflammation, and fibrosis.
Wissenschaftliche Forschungsanwendungen
Importance in Medicinal Chemistry
Pyrimidine derivatives are integral to medicinal and pharmaceutical industries due to their significant bioactivity and presence in key biological molecules. They have been extensively studied for their pharmacological effects, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential as therapeutic agents. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, showcasing their potential in drug development for various inflammatory diseases (H. Rashid et al., 2021).
Role in Synthesis and Catalysis
The synthesis of pyrimidine derivatives is a key area of interest, leveraging hybrid catalysts to develop bioactive molecules. For example, the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are precursors for medicinal compounds, employs diverse catalytic methods. These methods include the use of organocatalysts, metal catalysts, and green solvents, underscoring the versatility of pyrimidine derivatives in chemical synthesis (Mehul P. Parmar et al., 2023).
Anticancer Properties
Pyrimidine derivatives also exhibit significant anticancer properties, with various scaffolds showing potential through different mechanisms of action. Patent literature review on pyrimidine-based anticancer agents reveals a continuous interest in this class of compounds, highlighting their potential to interact with diverse biological targets. This interest is driven by the promising activity displayed by these compounds, positioning them as potential drug candidates in cancer therapy (R. Kaur et al., 2014).
Analytical and Biological Studies
The analysis of biologically relevant compounds, such as amino acids, peptides, and proteins, often involves the use of pyrimidine derivatives. These compounds can participate in various reactions, including those relevant to the study of carcinogenic compounds in food and their metabolic pathways. For instance, studies on heterocyclic aromatic amines like PhIP (formed in cooked meats) and their metabolites in biological matrices highlight the importance of analytical methods involving pyrimidine derivatives for understanding the effects of dietary components on health (S. F. Teunissen et al., 2010).
Safety and Hazards
The safety information for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIIOSBRZSCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


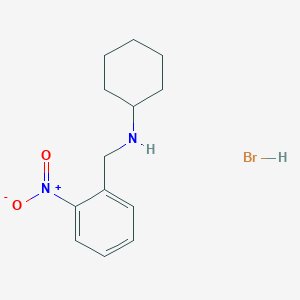

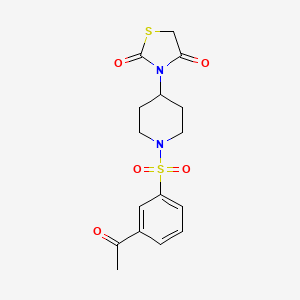
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
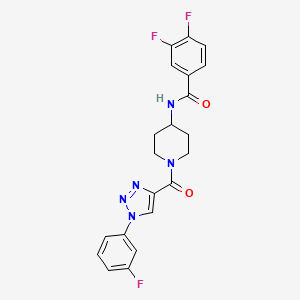


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
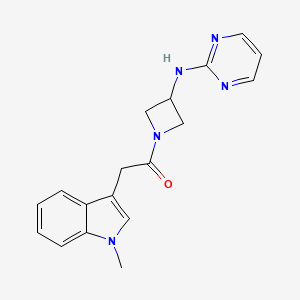
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
